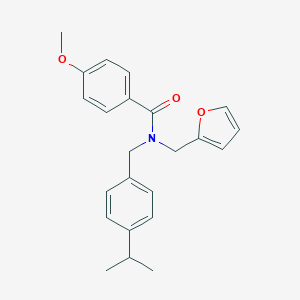![molecular formula C16H20FN3O3S B241023 Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a carbamate derivative that contains an oxadiazole ring and a thioether group. It has been shown to have a range of interesting biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the activity of a range of enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate has a range of interesting biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are many potential future directions for research on tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate. One area of interest is in the development of new cancer therapies. Further research is needed to fully understand the compound's mechanism of action and to optimize its use in cancer treatment. Another potential direction is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, research could be conducted on the compound's potential as an anti-oxidant, which could have implications for the treatment of a range of diseases associated with oxidative stress.
Métodos De Síntesis
The synthesis of tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate can be achieved through a multi-step process. The first step involves the synthesis of 4-fluorobenzyl thiol, which can be achieved through the reaction of 4-fluorobenzyl chloride with sodium hydrosulfide. The resulting thiol is then reacted with 2-bromoethyl tert-butyl carbamate to produce the desired compound.
Aplicaciones Científicas De Investigación
Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate has been used in a range of scientific research applications. One of the most promising areas of research has been in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of diseases.
Propiedades
Nombre del producto |
Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate |
|---|---|
Fórmula molecular |
C16H20FN3O3S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H20FN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,21) |
Clave InChI |
SPNLKVQVOMBJHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)F |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



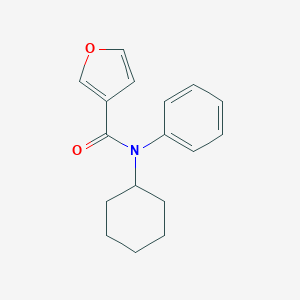
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
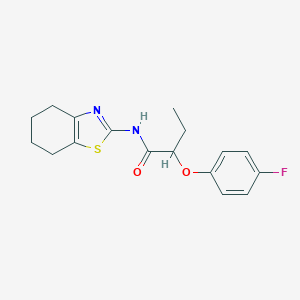
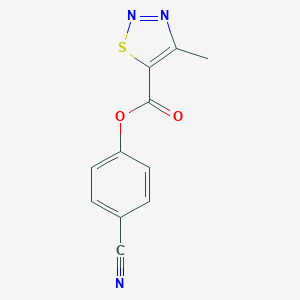
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
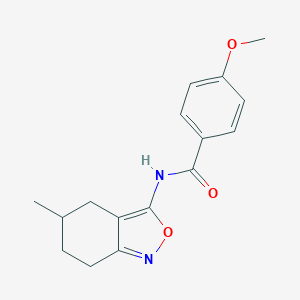
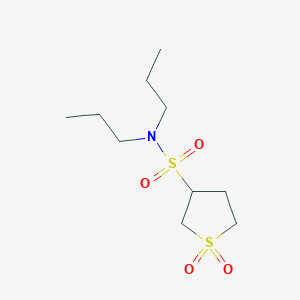
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
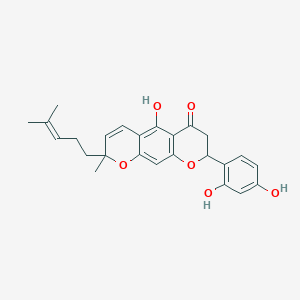
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
